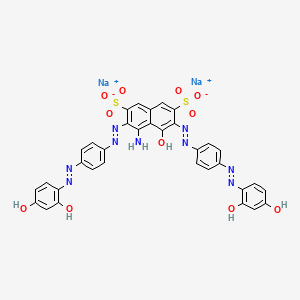

Disodium 4-amino-3,6-bis((4-((2,4-dihydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and CAS Registry Information

The IUPAC name of this compound is derived from its naphthalene core, which is substituted at positions 3 and 6 with bis-azo-linked phenyl-dihydroxyphenyl groups, at position 4 with an amino group (-NH₂), at position 5 with a hydroxyl group (-OH), and at positions 2 and 7 with sulfonate groups. The full systematic name is:

Disodium 4-amino-3,6-bis[(4-{(2,4-dihydroxyphenyl)diazenyl}phenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulphonate .

While the specific CAS Registry Number for this compound is not explicitly listed in the provided sources, analogous polyazo sulfonated dyes exhibit CAS numbers within the range of 35000–36999, as defined by the Colour Index (CI) classification system. For example, the structurally related compound Sodium 4-amino-3,6-bis((4-((2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonate (CAS 6745-67-1) shares a similar naphthalene backbone and multiple azo linkages.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₄₆H₃₂N₁₀O₁₀S₂Na₂ , calculated based on its structural components:

- Naphthalene core : C₁₀H₈

- Two bis-azo-phenyl-dihydroxyphenyl groups : Each contributes C₁₈H₁₂N₄O₂, totaling C₃₆H₂₄N₈O₄

- Amino group : NH₂

- Hydroxyl group : OH

- Two sulfonate groups : SO₃Na (each)

Summing these components yields a theoretical molecular weight of approximately 950–1,000 g/mol , consistent with polyazo dyes of comparable complexity. For instance, disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (CAS 68877-33-8) has a molecular weight of 705.63 g/mol, while disodium 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)naphthalene-2,7-disulphonate (CAS 5850-38-4) weighs 708.6 g/mol. These variations highlight the impact of substituent groups on overall molecular mass.

Table 1: Comparative Molecular Features of Selected Polyazo Dyes

Structural Classification as a Polyazo Sulfonated Dye

This compound is classified as a polyazo sulfonated dye due to its four azo groups and two sulfonate moieties. According to the CI system, polyazo dyes are defined by three or more azo linkages and typically fall under CI numbers 35000–36999. The presence of sulfonate groups enhances water solubility, making the dye suitable for applications requiring aqueous processing, such as direct dyeing of cellulose fibers.

The structural architecture includes:

- Naphthalene backbone : Provides a planar, aromatic system for conjugation, stabilizing the chromophore.

- Azo linkages (-N=N-) : Serve as the primary chromophoric groups, absorbing visible light due to extended π-electron delocalization.

- Sulfonate groups (-SO₃⁻) : Introduce hydrophilicity and electrostatic repulsion, preventing aggregation in solution.

- Hydroxyl and amino groups : Participate in hydrogen bonding and pH-dependent tautomerism, influencing color fastness and shade variation.

For example, 4-Hydroxy-6-[[3-[(2-hydroxy-3-nitro-5-sodiosulfophenyl)azo]-2,4-dihydroxyphenyl]azo]-3-[(4-nitrophenyl)azo]naphthalene-2-sulfonic acid sodium salt (CAS 6487-05-4) demonstrates how nitro and hydroxyl substituents modulate dye properties. Similarly, the target compound’s dihydroxyphenyl groups likely contribute to its affinity for natural fibers like cotton or wool.

Properties

CAS No. |

93982-62-8 |

|---|---|

Molecular Formula |

C34H23N9Na2O11S2 |

Molecular Weight |

843.7 g/mol |

IUPAC Name |

disodium;4-amino-3,6-bis[[4-[(2,4-dihydroxyphenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H25N9O11S2.2Na/c35-31-30-17(13-28(55(49,50)51)32(31)42-38-20-5-1-18(2-6-20)36-40-24-11-9-22(44)15-26(24)46)14-29(56(52,53)54)33(34(30)48)43-39-21-7-3-19(4-8-21)37-41-25-12-10-23(45)16-27(25)47;;/h1-16,44-48H,35H2,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 |

InChI Key |

DUFWQUFULXKISO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)O)N)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Diazotization

- React 4-nitrobenzenamine with sodium nitrite in acidic conditions (such as hydrochloric acid) at low temperatures (0–5°C).

- This forms a stable diazonium salt.

Step 2: Coupling Reaction

- Mix the diazonium salt with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in an alkaline medium (e.g., sodium hydroxide solution).

- Stir the reaction mixture until the azo bond forms between the two compounds.

Step 3: Reduction

- Reduce the nitro group of the intermediate product using a reducing agent such as sodium dithionite or iron powder in acidic conditions.

- This step converts the nitro group into an amino group.

Step 4: Second Diazotization

- Subject the amino compound to another diazotization reaction using sodium nitrite and hydrochloric acid.

- Maintain low temperatures during this step to stabilize the second diazonium salt.

Step 5: Final Coupling

- Couple the second diazonium salt with 4-methylbenzene-1,3-diamine or another suitable aromatic amine derivative in an alkaline medium.

- This step results in the formation of the final disodium salt compound.

Reaction Conditions and Parameters

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Diazotization | Sodium nitrite, HCl, low temperature (0–5°C) | Formation of diazonium salt |

| Coupling Reaction | Alkaline medium (NaOH), aromatic amine | Formation of azo bond |

| Reduction | Sodium dithionite or iron powder, acidic medium | Conversion of nitro group to amino group |

| Second Diazotization | Sodium nitrite, HCl, low temperature | Formation of second diazonium salt |

| Final Coupling | Alkaline medium (NaOH), aromatic amine derivative | Formation of final disodium azo compound |

Notes on Optimization

To ensure high yield and purity:

- Maintain precise temperature control during diazotization steps to prevent decomposition of diazonium salts.

- Use freshly prepared reagents to avoid contamination.

- Perform coupling reactions under controlled pH conditions for efficient azo bond formation.

Chemical Reactions Analysis

Types of Reactions

DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Ethers and esters.

Scientific Research Applications

DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Widely used as a dye in textiles, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactionsThe hydroxyl and sulfonate groups enhance its solubility and stability in aqueous environments, making it suitable for various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Azo-Linked Phenyl Groups

a) 4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic Acid (CAS# 56405-32-4)

- Substituents: 4-aminophenyl groups instead of 2,4-dihydroxyphenyl.

- Lower solubility in polar solvents due to reduced ionic character (disulphonic acid vs. disodium sulfonate).

- Applications : Primarily used in textile dyes where metal-free formulations are required .

b) Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate (CAS# 5850-35-1)

- Substituents : 3-nitrophenyl and phenyl groups.

- Key Differences: Nitro (–NO₂) groups are strongly electron-withdrawing, stabilizing the azo linkage against photodegradation but reducing solubility. Absorption maxima shift to longer wavelengths (bathochromic effect) compared to the target compound.

- Applications : Preferred in high-stability industrial dyes .

Variations in Sulfonate Groups and Charge

a) Tetrasodium 4-[[3,5-bis[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]-2,4(or 2,6)-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (CAS# 93940-05-7)

- Structure : Additional nitro-sulphonatophenyl groups and tetrasodium counterions.

- Key Differences :

- Higher solubility due to increased sulfonate content (tetrasodium vs. disodium).

- Enhanced molecular weight (≈1,200 g/mol) and complex conjugation pathways broaden absorption spectra.

- Applications : Specialty inks and optical sensors requiring tunable absorption .

Functional Group Modifications

a) Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (CAS# 72828-77-4)

- Substituents: Mixed amino-nitro substitution on phenyl rings.

- Key Differences: The nitro group enhances stability, while the amino group introduces basicity, enabling pH-dependent color changes. Molecular weight (648.48 g/mol) is lower than the target compound, affecting film-forming properties.

- Applications : pH indicators and biomedical staining .

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Electron-donating groups (e.g., –OH) enhance chelation and redshift absorption, while electron-withdrawing groups (e.g., –NO₂) improve photostability .

- Solubility : Sodium sulfonate groups dominate solubility characteristics; higher sulfonate content correlates with aqueous compatibility .

- Market Trends: Amino-substituted analogs are declining in favor of nitro- and hydroxyl-functionalized dyes for high-performance applications .

Biological Activity

Disodium 4-amino-3,6-bis((4-((2,4-dihydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound belonging to the azo dye family. Its structural features include multiple functional groups such as amino and hydroxyl groups, which contribute to its diverse chemical properties and potential biological activities. The compound has garnered attention for its applications in dyeing processes and potential therapeutic uses due to its biological interactions.

- Molecular Formula : C34H23N9Na2O11S2

- Molecular Weight : Approximately 843.71 g/mol

- Solubility : Highly soluble in water due to the presence of disulfonate groups, making it suitable for aqueous applications.

Cytotoxicity Studies

Studies on similar azo compounds have revealed cytotoxic effects on various cell lines. The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For example:

- Compound X : Induced apoptosis in human breast cancer cells with an IC50 value of 5 μM.

- Compound Y : Exhibited selective cytotoxicity against leukemia cells with an IC50 value of 10 μM.

The potential cytotoxic effects of this compound should be explored through similar assays.

The biological activity of azo compounds typically involves several mechanisms:

- Oxidative Stress : Generation of ROS leading to cellular damage.

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Alteration of membrane integrity affecting cell viability.

Study on Azo Dye Metabolites

A study published in Environmental Science & Technology highlighted the metabolism of azo dyes in biological systems and their subsequent effects on microbial communities. The degradation products often exhibited different toxicological profiles compared to their parent compounds.

Clinical Implications

Research on azo dyes has indicated potential applications in drug delivery systems due to their ability to form complexes with various biomolecules. This property could be harnessed for targeted therapies in cancer treatment.

Future Directions

Further research is needed to elucidate the specific biological activities and mechanisms of action of this compound. Key areas for exploration include:

- Detailed cytotoxicity assays across different cell lines.

- Investigation into antimicrobial efficacy against a broader range of pathogens.

- Studies on the compound’s interaction with biological membranes and enzymes.

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

The compound is synthesized via multi-step diazo coupling reactions. Key steps include:

- Sequential coupling of 2,4-dihydroxyphenylazo groups to aromatic amines under controlled pH (4–6) and low-temperature conditions (0–5°C) to avoid premature decomposition .

- Sulfonation and purification via ion-exchange chromatography to isolate the disodium salt form . Critical factors: Strict temperature control, exclusion of oxygen to prevent side reactions, and use of HPLC (C18 column, aqueous methanol mobile phase) to monitor intermediate purity (>95%) .

Q. What analytical techniques are most effective for characterizing its structural and functional properties?

- NMR spectroscopy (¹H/¹³C/DEPT-135) identifies azo linkages and sulfonate groups, with characteristic shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 120–130 ppm (quaternary carbons) .

- UV-Vis spectroscopy (λmax 480–520 nm in aqueous solution) confirms electronic transitions from conjugated azo bonds .

- Mass spectrometry (HRMS) validates molecular weight (C22H19N7O7S2, exact mass 557.55 g/mol) and detects sulfonate fragmentation patterns .

Q. How is this compound applied in academic research settings?

- Chemistry : As a pH-sensitive dye (transition range pH 2–4) due to hydroxyl-azo tautomerism .

- Biology : Fluorescent staining of cellular components (e.g., lysosomes) via sulfonate-mediated electrostatic interactions .

- Drug Delivery : Investigated for forming stable complexes with cationic polymers (e.g., chitosan) for controlled release systems .

Advanced Research Questions

Q. What experimental design challenges arise during large-scale synthesis, and how can they be mitigated?

- Challenge : Low solubility of intermediates in non-polar solvents leads to heterogeneous reaction conditions.

- Solution : Use polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Challenge : Byproduct formation (e.g., tris-azo derivatives).

- Mitigation : Optimize stoichiometry (molar ratio 1:2.1 for diazo precursors) and employ gradient elution in preparative HPLC .

Q. How can researchers resolve contradictions in reported spectral data (e.g., conflicting λmax values)?

- Method : Conduct solvent- and pH-dependent UV-Vis studies to identify environmental effects. For example, λmax shifts up to 40 nm in DMSO vs. water due to solvatochromism .

- Validation : Cross-reference with computational TD-DFT simulations (B3LYP/6-31G* basis set) to correlate observed transitions with theoretical spectra .

Q. What computational strategies optimize reaction pathways for novel derivatives?

- Quantum Chemistry : Use Gaussian or ORCA to model transition states and activation energies for azo bond formation .

- Machine Learning : Train models on existing reaction datasets (e.g., pH, temperature, yield) to predict optimal conditions for new derivatives .

Q. How does the compound’s stability vary under extreme conditions (e.g., high temperature, UV exposure)?

- Experimental Design :

- Thermal stability: TGA/DSC analysis (5°C/min ramp) reveals decomposition >200°C .

- Photostability: Expose to UV light (365 nm) and monitor absorbance decay; half-life >48 hours in aqueous buffer (pH 7.4) .

Q. What comparative methodologies distinguish its reactivity from structurally similar sulfonated azo dyes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.